![molecular formula C8H5ClN4O2 B1435132 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid CAS No. 2090414-76-7](/img/structure/B1435132.png)
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid
Overview
Description
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their superior pharmacological applications . The compound’s molecular formula is C2H2ClN3 .
Synthesis Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a similar compound, has been reported, which features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular weight of 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is 103.510 . The IUPAC Standard InChIKey is QGOUKZPSCTVYLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The ionization energy of a similar compound, 3-chloro-1H-1,2,4-triazole, is 10.1 eV . Other physical and chemical properties specific to 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid are not available in the retrieved data.Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, the core structure of the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-Triazoles are also used in organic synthesis . They have high chemical stability and strong dipole moment, which make them structurally resembling to the amide bond .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .
Supramolecular Chemistry
1,2,3-Triazoles have applications in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability, which are useful properties in this field .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . This is a chemical strategy that forms a stable covalent link between two molecules, usually a biomolecule and a label.
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used . They are part of essential building blocks like amino acids, nucleotides, etc .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging . They can be used as a fluorescent probe for the detection of various analytes.
Materials Science
In materials science, 1,2,3-triazoles are used . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Given the cytotoxic activities of similar 1,2,4-triazole derivatives, it can be inferred that this compound may interfere with pathways related to cell growth and survival .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound suggests that it may have good bioavailability due to its ability to form hydrogen bonds .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines , suggesting that this compound may induce cell death or inhibit cell proliferation.
Action Environment
The stability of similar 1,2,4-triazole derivatives suggests that this compound may be stable under a variety of conditions .
properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFJLNQCXRVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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